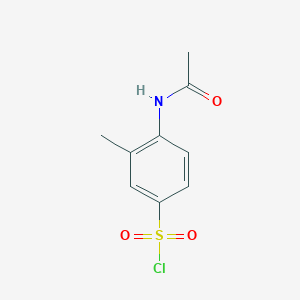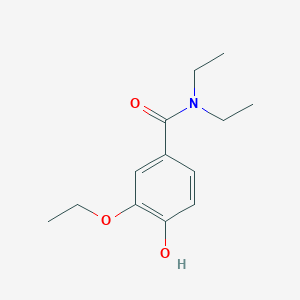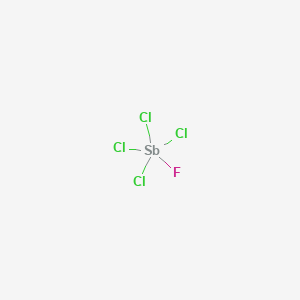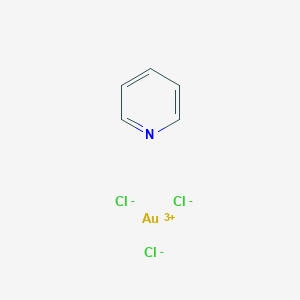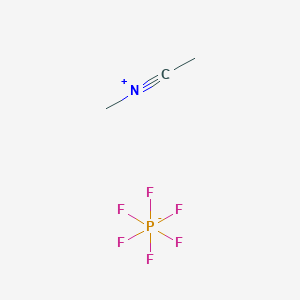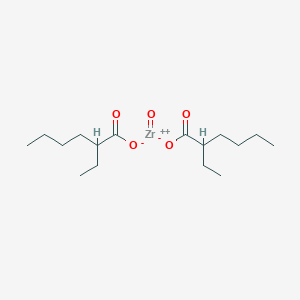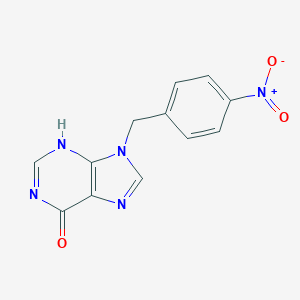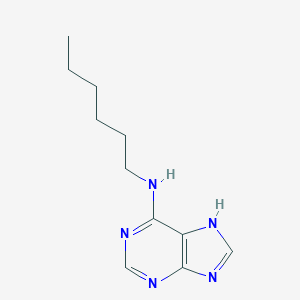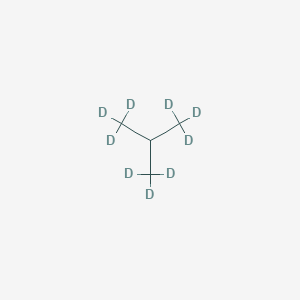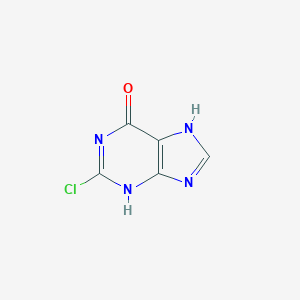
2-氯次黄嘌呤
描述
Synthesis Analysis
The synthesis of chlorinated purines, such as 2-Chlorohypoxanthine, often involves direct chlorination of precursor purines like hypoxanthine. One method for synthesizing related compounds includes a regiospecific lithiation/quenching sequence, demonstrating the complexity and specificity required in synthesizing chlorinated purines (Taddei et al., 2004). Another approach involves the enzymatic transarabinosylation followed by chemical conversion, indicating the versatility of methods available for synthesizing purine derivatives (Morisawa et al., 1979).
Molecular Structure Analysis
The molecular structure of chlorinated purines, including 2-Chlorohypoxanthine, is characterized by X-ray diffraction and NMR studies. These analyses confirm the regioselectivity and the specific substitution patterns on the purine ring. The detailed structural characterization provides insight into the molecular arrangement and potential interaction sites for further chemical reactions (Taddei et al., 2004).
Chemical Reactions and Properties
2-Chlorohypoxanthine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial for the synthesis of more complex molecules. The presence of the chloro group on the purine ring makes it a reactive site for further functionalization. For instance, the facile and practical synthesis of related compounds like 2,6-dichloropurine highlights the reactivity and utility of chlorinated purines in organic synthesis (Zeng et al., 2004).
Physical Properties Analysis
The physical properties of 2-Chlorohypoxanthine, such as solubility, melting point, and crystalline structure, are essential for its handling and application in chemical synthesis. These properties are determined through analytical techniques including crystallography and thermal analysis. Understanding these properties is crucial for optimizing conditions for its synthesis and applications in further chemical transformations.
Chemical Properties Analysis
The chemical properties of 2-Chlorohypoxanthine, including its reactivity, stability, and interactions with other molecules, are central to its applications in medicinal chemistry and drug synthesis. Studies on its oxidation, reduction, and interaction with metal ions provide insights into its behavior in biological systems and potential as a therapeutic agent. For example, its interaction with enzymes like xanthine oxidase has implications for its role in metabolic pathways and disease mechanisms (Lin et al., 2017).
科学研究应用
嘌呤阿拉伯糖苷的合成
2-氯次黄嘌呤已用于合成生物学上重要的嘌呤阿拉伯糖苷。研究人员 Morisawa 等人 (1979) 描述了用于合成次黄嘌呤、2-氯次黄嘌呤和 2-甲基次黄嘌呤阿拉伯糖苷的酶促反式阿拉伯糖基化。这些化合物经过测试,证明它们具有抑制培养的肿瘤细胞中 DNA 合成的能力,突出了它们在癌症研究中的潜力(Morisawa 等人,1979)。
2'-氨基-2'-脱氧鸟苷和腺苷的合成
在另一项研究中,Morisawa 等人 (1981) 开发了一种使用 2-氯次黄嘌呤合成 2'-氨基-2'-脱氧鸟苷和腺苷的方法。该过程包括酶促反式氨基核糖基化,然后进行化学转化,说明了 2-氯次黄嘌呤在合成糖修饰的嘌呤核苷方面具有化学多功能性(Morisawa 等人,1981)。
增强皮肤屏障功能
青岛等人 (2021) 进行了一项临床研究,以评估 2-氮杂-8-氧代次黄嘌呤(一种相关化合物)在增强皮肤屏障功能方面的功效。该研究发现,含有这种化合物的乳液显着降低了经皮失水量,增加了皮肤水分含量,证明了其作为化妆品成分的有效性(青岛等人,2021)。
肉类和鱼类品质评估的生物传感器
Lawal 和 Adeloju (2012) 审查了次黄嘌呤生物传感器在评估鱼类和肉类品质方面的开发和使用。这些生物传感器在食品安全和质量控制中发挥着至关重要的作用,表明次黄嘌呤相关化合物在食品技术中的更广泛适用性(Lawal & Adeloju, 2012)。
对水稻生长和产量的影响
浅井等人 (2015) 探讨了 2-氮杂次黄嘌呤对水稻生长和籽粒产量的影响。他们的实验表明,该化合物可以通过影响穗数和秆长显着提高糙米产量,表明其在农业应用中的潜力(浅井等人,2015)。
未来方向
属性
IUPAC Name |
2-chloro-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEATFFSFYPBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158313 | |
| Record name | 2-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorohypoxanthine | |
CAS RN |
13368-14-4 | |
| Record name | 2-Chlorohypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13368-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



